
7-Phenylhept-5-ynoic acid
Cat. No. B8375040
Key on ui cas rn:
88255-07-6
M. Wt: 202.25 g/mol
InChI Key: ZZIFARXSZVIBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04405810
Procedure details


A solution of hex-5-ynoic acid (1 mmole) in dimethylformamide (50 ml) is treated with sodium hydride (2 mmole; 50% dispersion in oil) first at room temperature, then at 60° C. A copious evolution of hydrogen occurs. Then, the solution is cooled and benzyl bromide (1.5 mmole) is added. The reaction mixture is heated to 80° C. and maintained thereat until then layer chromatography indicates the consumption of all the hex-5-ynoic acid. After cooling, the solution is poured onto a 10% sodium hydroxide solution and extracted with ethyl ether to remove unreacted benzyl bromide. The aqueous layer is then acidified to pH2 with concentrated hydrochloric acid, and extracted with chloroform. Removal of the solvent from the chloroform layer affords a residue which is distilled under reduced pressure to give the desired title product, 7-phenylhept-5-ynoic acid.






Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][CH2:4][C:5]#[CH:6].[H-].[Na+].[H][H].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C)C=O>[C:14]1([CH2:13][C:6]#[C:5][CH2:4][CH2:3][CH2:2][C:1]([OH:8])=[O:7])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC#C)(=O)O
|
|
Name
|
|
|
Quantity
|
2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
1.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 60° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then, the solution is cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the consumption of all the hex-5-ynoic acid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution is poured onto a 10% sodium hydroxide solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove unreacted benzyl bromide
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent from the chloroform layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affords a residue which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is distilled under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CC#CCCCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
